REACTION_CXSMILES
|
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[CH3:6][NH:7][C:8](=[NH:10])S.OCC[NH:14]C.CS.[CH:18]([OH:21])(C)[CH3:19]>C(O)C>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[OH:21][CH2:18][CH2:19][N:7]([CH3:6])[C:8]([NH2:10])=[NH:14] |f:0.1,6.7|
|
Name
|
N-(2-hydroxyethyl)-N-methylquanidine sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
83.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CNC(S)=N
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
OCCNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ether, and collected
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.OCCN(C(=N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |